molecular formula C7H9N B079223 2-Cyclohexene-1-carbonitrile CAS No. 13048-17-4

2-Cyclohexene-1-carbonitrile

Cat. No. B079223
CAS RN: 13048-17-4
M. Wt: 107.15 g/mol
InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexene-1-carbonitrile, also known as CHC, is a cyclic organic compound with the chemical formula C7H9N. It is a colorless liquid with a faint odor and is widely used in scientific research applications. CHC is a versatile compound that has been used in various fields, including organic chemistry, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of 2-Cyclohexene-1-carbonitrile is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property of 2-Cyclohexene-1-carbonitrile has been exploited in the synthesis of various compounds, such as amino acids and peptides.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Cyclohexene-1-carbonitrile have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines. 2-Cyclohexene-1-carbonitrile has also been reported to inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Cyclohexene-1-carbonitrile in lab experiments include its high reactivity, versatility, and ease of synthesis. 2-Cyclohexene-1-carbonitrile is also relatively inexpensive and readily available. However, the limitations of using 2-Cyclohexene-1-carbonitrile include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 2-Cyclohexene-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methodologies using 2-Cyclohexene-1-carbonitrile as a building block. Another potential direction is the exploration of the therapeutic potential of 2-Cyclohexene-1-carbonitrile and its derivatives. Finally, the use of 2-Cyclohexene-1-carbonitrile in material science and nanotechnology is an area of growing interest.
Conclusion:
In conclusion, 2-Cyclohexene-1-carbonitrile is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, and its potential therapeutic applications make it an attractive target for drug development. However, the potential toxicity of 2-Cyclohexene-1-carbonitrile highlights the need for careful handling and disposal in lab experiments.

Synthesis Methods

The synthesis of 2-Cyclohexene-1-carbonitrile involves the reaction of cyclohexene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes hydrolysis to yield 2-Cyclohexene-1-carbonitrile. The yield of 2-Cyclohexene-1-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

2-Cyclohexene-1-carbonitrile has been widely used in scientific research applications due to its unique chemical properties. It is a versatile compound that has been used in organic chemistry as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. 2-Cyclohexene-1-carbonitrile has also been used in medicinal chemistry as a starting material for the synthesis of drugs with potential therapeutic applications.

properties

IUPAC Name

cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926753
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexene-1-carbonitrile

CAS RN

13048-17-4
Record name 2-Cyclohexene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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